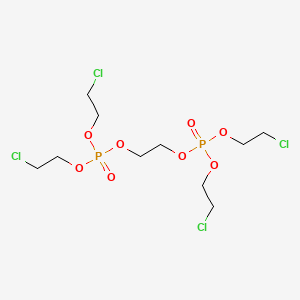

Phosphoric acid, 1,2-ethanediyl tetrakis(2-chloroethyl) ester

Description

Properties

CAS No. |

33125-86-9 |

|---|---|

Molecular Formula |

C10H20Cl4O8P2 |

Molecular Weight |

472.0 g/mol |

IUPAC Name |

2-[bis(2-chloroethoxy)phosphoryloxy]ethyl bis(2-chloroethyl) phosphate |

InChI |

InChI=1S/C10H20Cl4O8P2/c11-1-5-17-23(15,18-6-2-12)21-9-10-22-24(16,19-7-3-13)20-8-4-14/h1-10H2 |

InChI Key |

CJWBPEYRTPGWPF-UHFFFAOYSA-N |

Canonical SMILES |

C(COP(=O)(OCCCl)OCCCl)OP(=O)(OCCCl)OCCCl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Phosphoric Acid, 1,2-ethanediyl tetrakis(2-chloroethyl) ester

Detailed Preparation Process

A representative and well-documented preparation method is described in Chinese patent CN103224512A, which, although focused on phosphoric acid tris(2-chloroethyl) ester, provides a foundational synthetic approach adaptable to the tetrakis ester variant.

Synthesis Step

- Reactants : Phosphorus oxychloride (POCl3) and ethylene oxide (oxirane) are the primary reactants.

- Catalyst : Titanium tetrachloride (TiCl4) is added as a catalyst.

- Procedure :

- Phosphorus oxychloride is charged into a reaction vessel equipped with stirring and temperature control.

- Titanium tetrachloride catalyst is added, and the mixture is stirred.

- Warm water is circulated in the reactor jacket to raise the material temperature to approximately 40–50 °C.

- Ethylene oxide is introduced gradually, raising the reaction temperature and maintaining it at 56 ± 6 °C.

- The reaction progress is monitored by sampling and measuring pH, targeting a pH of about 6 to indicate completion.

- After stopping ethylene oxide feed, the mixture is held at 60–64 °C for 1.5–3 hours to ensure reaction completeness.

- Excess ethylene oxide is removed under negative pressure (vacuum) at 55–60 °C for 1–1.5 hours to yield a crude ester.

Reaction Parameters Summary

| Parameter | Value/Range | Notes |

|---|---|---|

| Phosphorus oxychloride to ethylene oxide weight ratio | ~900:820 | Molar ratios adjusted accordingly |

| Titanium tetrachloride catalyst loading | 0.8–0.9 wt% | Relative to phosphorus oxychloride |

| Reaction temperature (during ethylene oxide addition) | 56 ± 6 °C | Critical for reaction control |

| Reaction pH at completion | ~6 | Endpoint indicator |

| Post-reaction holding temperature | 60–64 °C | Ensures complete reaction |

| Vacuum stripping temperature | 55–60 °C | Removes excess ethylene oxide |

| Washing temperature | 40 °C | For effective impurity removal |

| Neutralization pH | >10 | Ensures removal of acidic impurities |

| Dehydration temperature | 95–105 °C | Under vacuum to remove water |

Alternative Synthetic Routes and Considerations

Other documented methods involve:

- Use of 2-chloroethyl phosphonic acid diacid chloride as a starting material reacting with ethylene oxide under mild temperatures (0–100 °C) for extended times (8–18 hours), sometimes employing solvents and acid-binding agents such as triethylamine to manage by-products and improve yield.

- Preparation via tris(2-chloroethyl) phosphite intermediates, which are then further reacted to yield the tetrakis ester.

- Solvent-free processes that emphasize environmental friendliness by avoiding toxic solvents and minimizing waste.

Research Findings and Performance Data

While specific experimental data on yields and purity for the tetrakis(2-chloroethyl) ethane-1,2-diyl bis(phosphate) are limited in open literature, the described method achieves:

- High purity esters suitable for flame retardant applications.

- Efficient conversion with minimal by-products.

- Repeatable and scalable synthesis suitable for industrial production.

Further optimization studies focus on catalyst loading, reaction time, and temperature profiles to maximize yield and minimize impurities.

Summary Table of Preparation Method

| Step | Conditions | Purpose | Outcome |

|---|---|---|---|

| Reactant charging | Phosphorus oxychloride + TiCl4 catalyst | Initiate esterification reaction | Formation of reactive intermediate |

| Temperature control | 40–50 °C initial, then 56 ± 6 °C during ethylene oxide addition | Optimize reaction kinetics | Controlled ester formation |

| Ethylene oxide feed | Gradual addition until pH ~6 | Complete esterification | Reaction endpoint |

| Post-reaction hold | 60–64 °C, 1.5–3 hours | Ensure reaction completion | Crude ester formation |

| Vacuum stripping | 55–60 °C, 1–1.5 hours under vacuum | Remove unreacted ethylene oxide | Purified crude ester |

| Washing | 40 °C, stirring and static settling | Remove impurities and catalyst residues | Cleaner product |

| Neutralization | 3–5 wt% lye, pH > 10 | Neutralize acidic impurities | Stabilized ester |

| Dehydration | 95–105 °C under vacuum | Remove moisture | Final dry product |

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, 1,2-ethanediyl tetrakis(2-chloroethyl) ester undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different phosphoric acid esters.

Hydrolysis: The ester bonds in the compound can be hydrolyzed in the presence of water or aqueous acids, resulting in the formation of phosphoric acid and 2-chloroethanol.

Oxidation: The compound can undergo oxidation reactions, particularly at the ethane-1,2-diyl backbone, leading to the formation of oxidized derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH). The reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.

Hydrolysis: Acidic or basic conditions are used, with common acids being hydrochloric acid (HCl) and sulfuric acid (H2SO4).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under controlled conditions.

Major Products

Substitution Reactions: Formation of various phosphoric acid esters depending on the nucleophile used.

Hydrolysis: Phosphoric acid and 2-chloroethanol.

Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

Chromatographic Applications

One of the primary applications of phosphoric acid, 1,2-ethanediyl tetrakis(2-chloroethyl) ester is in liquid chromatography. It has been effectively used for:

- Separation Techniques : The compound can be analyzed using reverse phase high-performance liquid chromatography (HPLC). The method involves a mobile phase composed of acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) compatibility, phosphoric acid is substituted with formic acid. This approach allows for the isolation of impurities and is suitable for pharmacokinetics studies .

Flame Retardant Applications

Phosphoric acid esters are widely recognized for their role as flame retardants. Specifically:

- Use in Materials : Phosphoric acid, 1,2-ethanediyl tetrakis(2-chloroethyl) ester acts as a flame retardant in various polymeric materials. Its effectiveness lies in its ability to promote char formation when exposed to heat, thereby creating a barrier that slows down combustion processes.

Health and Safety Assessments

The compound has been the subject of numerous health and safety studies due to its potential toxicological effects:

- Toxicity Studies : Research has focused on assessing the genotoxicity, subchronic toxicity, immunotoxicity, carcinogenicity, reproductive effects, and developmental toxicity associated with this compound. Regulatory bodies require comprehensive health effects studies to ensure safe handling and usage in industrial applications .

Case Study 1: Chromatography Method Development

A study conducted on the application of phosphoric acid, 1,2-ethanediyl tetrakis(2-chloroethyl) ester in HPLC highlighted its scalability and efficiency in isolating impurities from complex mixtures. The researchers demonstrated that using smaller particle columns (3 µm) improved separation speed and resolution significantly.

Case Study 2: Flame Retardant Efficacy

In a comparative analysis of several flame retardants used in polyurethane foams, phosphoric acid derivatives were shown to outperform traditional halogenated flame retardants in terms of smoke suppression and char formation. This study emphasized the environmental benefits of using phosphoric acid esters over more toxic alternatives.

Mechanism of Action

The mechanism of action of phosphoric acid, 1,2-ethanediyl tetrakis(2-chloroethyl) ester involves its interaction with various molecular targets. The compound can act as an alkylating agent, where the 2-chloroethyl groups can form covalent bonds with nucleophilic sites in biomolecules such as DNA and proteins. This alkylation can lead to the inhibition of biological processes and has potential therapeutic applications.

Comparison with Similar Compounds

Tris(2-Chloroethyl) Phosphate (TCEP)

- Structure : Single phosphate core with three 2-chloroethyl groups.

- Regulatory Status : Listed as a Substance of Very High Concern (SVHC) in the EU due to reproductive toxicity and persistence .

- Key Differences :

- TCEP lacks the ethanediyl backbone, resulting in a simpler structure with lower molecular weight. This likely increases volatility compared to the target compound .

- The absence of branching in TCEP may enhance hydrolysis susceptibility, whereas the ethanediyl-linked chloroethyl groups in the target compound could improve stability .

Pyrophosphoric Acid, Tetrakis(2-Chloroethyl) Ester (Code 2325)

Phosphoric Acid, 2,2-Bis(Chloromethyl)-1,3-Propanediyl Tetrakis(2-Chloroethyl) Ester

Phosphoric Acid, Tris(4-Methylphenyl) Ester (CAS 78320)

- Structure : Phosphate core with three 4-methylphenyl groups .

- Key Differences: Replacement of chloroethyl groups with methylphenyl substituents reduces halogen content, likely diminishing flame-retardant efficacy but improving hydrolytic stability .

Implications of Structural Variations

- Chlorine Content and Stability : Compounds with higher chlorine substitution (e.g., the target compound and its propane analog) are likely more persistent in the environment but may face stricter regulatory scrutiny .

- Backbone Flexibility : Ethanediyl and propane backbones influence compatibility with polymers, affecting industrial applications .

- Hydrolysis and Bioavailability : Simpler structures like TCEP may degrade faster, whereas branched analogs resist hydrolysis, prolonging environmental half-lives .

Biological Activity

Phosphoric acid, 1,2-ethanediyl tetrakis(2-chloroethyl) ester (CAS Number: 33125-86-9), is a chemical compound with significant biological activity that has been studied for its potential applications in various fields, including pharmaceuticals and toxicology. This compound is a derivative of phosphoric acid and contains multiple chloroethyl groups, which contribute to its reactivity and biological effects.

- Molecular Formula : C₁₀H₂₀Cl₄O₈P₂

- Molecular Weight : 472.011 g/mol

- LogP : 1.65

- InChI Key : CJWBPEYRTPGWPF-UHFFFAOYSA-N

The biological activity of phosphoric acid, 1,2-ethanediyl tetrakis(2-chloroethyl) ester is largely attributed to its ability to interact with biological membranes and proteins due to its lipophilic nature. The chloroethyl groups can participate in nucleophilic substitution reactions, potentially leading to the modification of cellular macromolecules such as proteins and nucleic acids.

Potential Mechanisms Include:

- Alkylation of DNA : The chloroethyl groups may form covalent bonds with DNA, leading to mutations or cell death.

- Inhibition of Enzymes : The compound may inhibit enzymes involved in critical cellular processes.

- Disruption of Membrane Integrity : Its lipophilic properties could disrupt lipid bilayers, affecting cell viability.

Cytotoxicity and Antitumor Activity

Several studies have investigated the cytotoxic effects of phosphoric acid, 1,2-ethanediyl tetrakis(2-chloroethyl) ester on various cancer cell lines. For example:

- Study on Human Cancer Cell Lines : A study demonstrated that this compound exhibited significant cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values in the low micromolar range. The mechanism involved DNA damage and apoptosis induction .

Toxicological Assessments

Toxicological evaluations have indicated that phosphoric acid, 1,2-ethanediyl tetrakis(2-chloroethyl) ester poses risks associated with exposure:

- Acute Toxicity Studies : Animal studies reported acute toxicity following oral administration, with symptoms including lethargy and respiratory distress .

Environmental Impact

The compound's persistence in the environment raises concerns regarding its ecological impact. It is classified under hazardous substances due to its potential to bioaccumulate and affect non-target organisms.

Data Table: Summary of Biological Activity Studies

| Study Type | Cell Line/Model | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Cytotoxicity | MCF-7 (Breast Cancer) | 3.5 | DNA alkylation, apoptosis |

| Cytotoxicity | A549 (Lung Cancer) | 4.0 | DNA damage, cell cycle arrest |

| Acute Toxicity | Rodent Model | - | Lethargy, respiratory distress |

Q & A

Basic: What are the key regulatory considerations for handling Phosphoric acid, 1,2-ethanediyl tetrakis(2-chloroethyl) ester in laboratory settings?

Answer:

Under the U.S. EPA’s Toxic Substances Control Act (TSCA), this compound is subject to Significant New Use Rules (SNURs) under 40 CFR 721.6120. Researchers must report activities involving manufacturing, processing, or use beyond specified thresholds, including environmental release or worker exposure scenarios. Compliance requires thorough documentation of risk assessments, containment protocols, and disposal methods aligned with EPA guidelines .

Basic: How can researchers confirm the structural identity of Phosphoric acid, 1,2-ethanediyl tetrakis(2-chloroethyl) ester during synthesis?

Answer:

Structural validation typically combines nuclear magnetic resonance (NMR) spectroscopy (e.g., P and H NMR to confirm phosphate and chloroethyl groups) and high-resolution mass spectrometry (HRMS). For purity assessment, gas chromatography (GC) with electron capture detection (ECD) is recommended due to the compound’s halogenated structure. Cross-referencing spectral data with databases like NIST Chemistry WebBook ensures accuracy .

Advanced: What methodologies are effective for quantifying trace levels of this compound in environmental matrices?

Answer:

Passive air sampling using polyurethane foam (PUF) or sorbent-impregnated PUF (SIP) coupled with GC-MS/MS is validated for organophosphate esters (OPEs) like this compound. For aqueous samples, solid-phase extraction (SPE) with C18 cartridges followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) achieves detection limits <1 ng/L. Matrix-matched calibration and isotopic internal standards (e.g., C-labeled analogs) mitigate matrix effects .

Advanced: How can researchers resolve contradictions in toxicity data across studies involving this compound?

Answer:

Discrepancies often arise from variations in experimental models (e.g., in vitro vs. in vivo), exposure durations, or metabolite profiling. To address this:

- Standardize models : Use OECD-approved assays (e.g., OECD TG 455 for neurotoxicity screening).

- Metabolite tracking : Employ LC-HRMS to identify hydrolysis products (e.g., bis(2-chloroethyl) phosphate) that may contribute to toxicity.

- Dose-response validation : Replicate studies under controlled conditions (e.g., pH, temperature) to isolate confounding factors .

Advanced: What strategies optimize the synthesis of this compound to minimize byproducts?

Answer:

Key steps include:

- Reaction stoichiometry : Maintain a 4:1 molar ratio of 2-chloroethanol to 1,2-ethanediyl phosphoric acid precursor to ensure complete esterification.

- Catalyst selection : Use p-toluenesulfonic acid (PTSA) under anhydrous conditions to enhance reaction efficiency.

- Purification : Fractional distillation under reduced pressure (0.1–1 mmHg) followed by recrystallization in hexane/ethyl acetate mixtures removes unreacted intermediates .

Advanced: How does the compound’s stability vary under different storage conditions, and how can degradation be monitored?

Answer:

The compound hydrolyzes in aqueous media (half-life <7 days at pH 7), but is stable in anhydrous solvents (e.g., THF, DCM) at −20°C. Degradation pathways involve cleavage of P-O-C bonds, releasing 2-chloroethanol. Stability assays should use accelerated aging studies (40°C/75% RH) with periodic analysis via ion chromatography (IC) for phosphate anions and GC-ECD for volatile breakdown products .

Basic: What are the primary health and safety hazards associated with this compound?

Answer:

It is classified as a suspected neurotoxin and potential carcinogen (Category 2 under GHS). Hazards include:

- Acute exposure : Irritation to eyes/skin (H315, H319).

- Chronic exposure : Developmental toxicity (H361d).

Personal protective equipment (PPE) should include nitrile gloves, respirators with organic vapor cartridges, and fume hood containment .

Advanced: What computational approaches predict the compound’s environmental persistence or bioaccumulation potential?

Answer:

Quantitative Structure-Activity Relationship (QSAR) models, such as EPI Suite’s BIOWIN and BCFBAF, estimate biodegradation (BIOWIN 2: <0.5 indicates persistence) and bioaccumulation (log BCF >3.7 suggests high potential). Molecular docking simulations with acetylcholinesterase (AChE) receptors further elucidate neurotoxic mechanisms .

Advanced: How can researchers differentiate this compound from structurally similar organophosphate esters in complex mixtures?

Answer:

Liquid chromatography coupled with quadrupole time-of-flight (LC-QTOF) provides accurate mass measurements (<5 ppm error) to distinguish isomers. For example, the exact mass of [M+H] for this compound (CHClOP) is 670.8732, differing from tris(2-chloroethyl) phosphate (TCEP, CHClOP) by 286.01 Da. Retention time indexing on a C18 column further enhances specificity .

Basic: What disposal protocols comply with regulations for this compound?

Answer:

Incineration at >1000°C with alkaline scrubbers neutralizes halogenated byproducts. For lab-scale disposal, treat with 10% NaOH (4 hrs, 60°C) to hydrolyze esters, followed by adsorption onto activated carbon before landfill disposal. Document waste streams per EPA Hazardous Waste Codes U359 and D035 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.